molecular formula C13H31NO7P2 B601724 Tetramethyl Ibandronate CAS No. 1076199-42-2

Tetramethyl Ibandronate

Cat. No.: B601724
CAS No.: 1076199-42-2
M. Wt: 375.34
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Description

Tetramethyl Ibandronate is a chemically modified ester derivative of Ibandronic Acid, serving as a critical compound in pharmaceutical research and development. Its primary research value lies in its role as a synthetic intermediate and a process-related impurity in the synthesis of ibandronate sodium, an active pharmaceutical ingredient (API) from the bisphosphonate class. Researchers utilize this compound as a reference standard during analytical method development and validation (AMV) to ensure the purity and quality of the final drug substance. It is instrumental in quality control (QC) laboratories for the identification and quantification of related substances, helping to monitor and control the synthesis process. As a protected ester form, it also provides a versatile precursor for further chemical exploration and the synthesis of novel ibandronate-related compounds for investigative purposes. This product is intended for laboratory analysis and is strictly for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-bis(dimethoxyphosphoryl)-3-[methyl(pentyl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H31NO7P2/c1-7-8-9-11-14(2)12-10-13(15,22(16,18-3)19-4)23(17,20-5)21-6/h15H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSNZWOXCPASBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(OC)OC)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H31NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652679
Record name Tetramethyl {1-hydroxy-3-[methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonate)
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Molecular Weight

375.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-42-2
Record name P,P,P′,P′-Tetramethyl P,P′-[1-hydroxy-3-(methylpentylamino)propylidene]bis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethyl {1-hydroxy-3-[methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of Tetramethyl Ibandronate

This compound is the tetramethyl ester derivative of Ibandronic acid. Its synthesis is primarily undertaken for analytical purposes, such as preparing samples for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), where derivatization improves volatility and ionization efficiency. tjpr.org The preparation strategies generally involve multi-step syntheses starting from Ibandronic acid or its precursors.

The synthesis of this compound is not a trivial single-step reaction but requires careful selection of reagents and optimization of conditions to achieve a high yield and purity. One common approach involves the direct esterification of Ibandronic acid. For analytical applications, this derivatization has been achieved using reagents like trimethylsilyl-diazomethane (TMSDZ). tjpr.org This method is effective for converting the phosphonic acid groups and the carboxylic acid implicit in the structure to their corresponding methyl esters on a small scale for quantification. tjpr.org

Another synthetic strategy involves a deprotection-reprotection sequence, particularly when starting from other ester forms of bisphosphonates. For instance, tetraethyl bisphosphonates can be fully de-esterified using aggressive reagents like bromotrimethylsilane (B50905) (TMSBr) to yield the bisphosphonic acid. unive.it This acid can then be re-esterified to the desired tetramethyl form. unive.it The esterification of the resulting acid moieties can be accomplished with high efficiency using trimethyl orthoformate (TOF), which has been shown to provide quantitative yields for related bisphosphonate structures. unive.it

Challenges exist in the direct synthesis of tetramethyl bisphosphonate building blocks. For example, attempts to prepare tetramethyl methylene (B1212753) bisphosphonate by reacting dimethyl phosphite (B83602) (DMHP) with dichloromethane (B109758) under basic conditions (sodium methylate) were unsuccessful, leading instead to the formation of dimethoxy methyl phosphonate (B1237965). unive.it This highlights the necessity of multi-step routes, such as the deprotection-reprotection strategy, for obtaining specific tetramethyl esters like this compound. unive.it

Parameter Method 1: Direct Esterification (for analysis) Method 2: Deprotection-Reprotection
Starting Material Ibandronic AcidTetra-alkyl Ibandronate (e.g., tetraethyl)
Key Reagents Trimethylsilyl-diazomethane (TMSDZ) tjpr.org1. Bromotrimethylsilane (TMSBr) (deprotection) 2. Trimethyl orthoformate (TOF) (re-esterification) unive.it
Typical Scale Analytical (µg to ng) tjpr.orgPreparative (gram scale) unive.it
Yield Sufficient for detection tjpr.orgQuantitative for re-esterification step unive.it
Purpose Derivatization for LC-MS/MS analysis tjpr.orgSynthesis of the pure compound unive.it

The esterification of Ibandronic acid's four acidic protons (two from the phosphonate groups, one from the hydroxyl group, and one from the tertiary amine that would be protonated) to form this compound involves several mechanistic steps. When using a reagent like trimethyl orthoformate (TOF), the reaction proceeds through the protonation of the orthoformate by the acidic phosphonic acid groups. This is followed by a nucleophilic attack from the phosphonate oxygen onto the activated orthoformate, leading to the formation of the methyl ester and elimination of methyl formate (B1220265) and methanol. This process is repeated for all acidic sites. The use of TOF is particularly effective as it drives the reaction to completion without requiring the removal of water, unlike traditional Fischer esterification. unive.it

During the synthesis of related bisphosphonates, intermediates are key to the formation of the final P-C-P backbone. For instance, the synthesis of Ibandronic acid itself from 3-[N-(methylpentyl)amino]propionic acid involves phosphonating agents like phosphorus trichloride (B1173362) (PCl₃) and phosphorous acid (H₃PO₃). researchgate.netmdpi.comgoogle.com In these reactions, the carboxylic acid is believed to first form an acid chloride or a mixed ester intermediate, which then reacts with the phosphorus reagents to build the geminal bisphosphonate structure. researchgate.netresearchgate.net While these are intermediates for the parent acid, their formation is a critical precursor step before any subsequent esterification to this compound can occur.

Controlled De-esterification and Hydrolysis Pathways of this compound

The cleavage of the ester bonds in this compound is a critical transformation, as the biological activity of bisphosphonates relies on the free phosphonic acid groups. uef.fi Understanding the pathways of this hydrolysis is essential for its potential use as a prodrug or for its degradation characteristics.

The hydrolysis of the P-O-C ester linkage in this compound is subject to chemical kinetics influenced by factors such as pH and temperature. Generally, ester hydrolysis can be catalyzed by acid or base. Acid-catalyzed hydrolysis involves protonation of the ester oxygen, making the phosphorus atom more electrophilic for a nucleophilic attack by water. Base-catalyzed hydrolysis typically involves a direct nucleophilic attack by a hydroxide (B78521) ion on the phosphorus atom.

The stability of this compound is inherently linked to the reactivity of its ester groups. As a tetraester, it is expected to be significantly more lipophilic and less water-soluble than its parent compound, Ibandronic acid. uef.fi This increased lipophilicity is a common strategy to improve membrane permeation. uef.fi

Forced degradation studies on the parent drug, Ibandronate, provide insight into the potential stability of its esterified form. europa.eunih.gov Ibandronate itself shows considerable degradation under oxidative conditions but is more stable against heat, photolysis, and acid/base hydrolysis. europa.eunih.gov It can be inferred that this compound would be susceptible to hydrolysis, particularly under strong acidic or basic conditions which catalyze ester bond cleavage. Its stability in aqueous solution at neutral pH would be higher, but likely limited over long periods, eventually hydrolyzing back to the parent acid. europa.eu The presence of enzymes in biological environments, such as esterases, could also potentially catalyze the hydrolysis of the methyl ester groups, though the P-O-C bond in phosphonates can be more resistant to enzymatic cleavage than the C-O-C bond in carboxylate esters.

Condition Expected Effect on this compound Reference to Parent Compound (Ibandronate)
Acidic Hydrolysis Cleavage of P-O-CH₃ ester bondsParent drug is relatively stable europa.eu
Basic Hydrolysis Cleavage of P-O-CH₃ ester bondsParent drug is relatively stable europa.eu
Oxidative Stress Potential for degradationParent drug shows considerable degradation nih.gov
Thermal Stress Relatively stableParent drug is stable europa.eunih.gov
Photodegradation Relatively stableParent drug is stable europa.eunih.gov

Exploration of Novel Approaches and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods, often referred to as "green chemistry." In the context of bisphosphonate synthesis, this includes reducing reaction times, using less toxic solvents, and improving energy efficiency. mdpi.com

One of the most promising green approaches applicable to the synthesis of Ibandronate, the direct precursor to this compound, is Microwave-Assisted Synthesis (MWAS). mdpi.com This technique uses microwave irradiation to achieve rapid and uniform heating of the reactants. For the synthesis of Ibandronate and other bisphosphonates, MWAS has been shown to dramatically reduce reaction times from many hours to just a few minutes, while simultaneously increasing reaction yields. mdpi.com For example, a two-step microwave-assisted process involving reaction of the precursor acid with PCl₃ and H₃PO₃ followed by hydrolysis yielded Ibandronate in 72% yield in a pure form, a significant improvement over conventional heating methods. mdpi.com Such efficient, green synthesis of the parent acid provides a more sustainable starting point for its subsequent esterification to this compound. The use of ionic liquids as alternative reaction media has also been explored for Ibandronate synthesis, offering another avenue for greener chemical processing. mdpi.comresearchgate.net

Preparation of Structurally Modified this compound Analogs for Mechanistic Probes

The investigation into the mechanism of action of nitrogen-containing bisphosphonates (N-BPs) like Ibandronate has been significantly advanced by the use of structurally modified analogs. These analogs serve as chemical tools or "mechanistic probes" to explore biological pathways, enzyme interactions, and structure-activity relationships (SAR). nih.govacs.org The preparation of tetramethyl esters of these Ibandronate analogs offers a strategy to potentially enhance cell permeability for in vitro studies, before intracellular enzymes hydrolyze the esters to release the active bisphosphonate.

The synthesis of these analogs involves modifying the core structure of Ibandronate, which consists of a P-C-P backbone, a hydroxyl group at the R1 position, and a nitrogen-containing side chain (-(CH2)2N(Me)(n-C5H11)) at the R2 position. nih.gov Modifications are strategically introduced to probe specific aspects of the parent drug's function without completely abolishing its activity. Key modifications include the introduction of reporter groups (e.g., fluorescent or radioactive labels) and systematic alterations of the side chain to study its impact on potency and enzyme inhibition. nih.gov

Fluorescently Labeled Analogs

Fluorescently tagged bisphosphonates are invaluable tools for visualizing the uptake, distribution, and localization of these drugs within cells and tissues. nih.gov A common strategy involves linking a fluorescent moiety to the Ibandronate structure, often at the terminus of the alkyl chain, to minimize interference with the pharmacologically critical bisphosphonate and α-hydroxy groups.

A generalized synthetic approach to a fluorescently-labeled this compound analog might begin with a precursor to the Ibandronate side chain, such as N-methyl-β-alanine. This precursor can be modified to incorporate a terminal functional group suitable for "click chemistry," such as an azide. nih.gov For example, N-methyl-N-(5-azidopentyl)-β-alanine could be synthesized and then subjected to the core bisphosphonation reaction using phosphorus trichloride and phosphorous acid, followed by esterification to yield the tetramethyl ester. benthamdirect.commdpi.com This azido-functionalized this compound analog can then be conjugated with an alkyne-containing fluorophore (e.g., a derivative of fluorescein (B123965) or rhodamine) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Table 1: Generalized Synthetic Scheme for a Fluorescent this compound Analog

StepDescriptionKey ReagentsPurpose
1Side Chain SynthesisN-methyl-β-alanine, 1-azido-5-bromopentaneIntroduce an azido (B1232118) group for click chemistry.
2BisphosphonationPhosphorus trichloride, Phosphorous acidForm the core P-C-P structure of the bisphosphonate.
3EsterificationDiazomethane or Trimethyl orthoformateConvert the phosphonic acids to tetramethyl esters.
4ConjugationAlkyne-fluorophore, Cu(I) catalystAttach a fluorescent probe via click chemistry. nih.gov

Radiolabeled Analogs for In Vivo Imaging

To study the macroscopic distribution and bone-targeting efficiency of Ibandronate, analogs incorporating radioisotopes are prepared. turkjps.orgnih.gov Isotopes such as Technetium-99m (99mTc) or Rhenium-188 (188Re) can be chelated by the bisphosphonate moiety itself. turkjps.orgnih.gov The preparation of [99mTc]Tc-Ibandronate involves reacting Ibandronate with 99mTc-pertechnetate in the presence of a reducing agent like stannous chloride. turkjps.org While this labeling is typically performed on the parent Ibandronic acid due to the high affinity of the free phosphonates for the radiometal, the synthesis provides insight into how reporter groups can be integrated. These radiolabeled compounds act as probes to non-invasively monitor bone uptake and clearance kinetics in preclinical models. nih.gov

Analogs with Modified Side Chains for SAR Studies

The potency of N-BPs is highly dependent on the structure of the nitrogen-containing side chain (the R2 group). acs.org To probe the structural requirements of the binding pocket of Farnesyl Pyrophosphate Synthase (FPPS), the primary enzymatic target of Ibandronate, a series of analogs with systematically varied R2 side chains can be synthesized. nih.govresearchgate.net Extending the N-pentyl group of Ibandronate, for instance, or replacing it with cyclic or aromatic structures allows researchers to map the steric and electronic requirements of the enzyme. acs.org

The synthesis of these analogs follows the established route for Ibandronate, starting from a modified β-alanine derivative. benthamdirect.comresearchgate.net For example, to investigate the importance of the pentyl chain length, one could synthesize N-methyl-N-butyl-β-alanine or N-methyl-N-hexyl-β-alanine. These precursors are then converted to their respective bisphosphonic acids and subsequently to their tetramethyl esters.

Table 2: Research Findings from Structurally Modified Ibandronate Analogs

Analog TypeModificationMechanistic Question AddressedResearch Finding
Fluorescent Fluorophore conjugated to the side chainSubcellular localization and uptake mechanismsAllows for direct visualization of drug accumulation in osteoclasts and other cell types. nih.gov
Radiolabeled 99mTc or 188Re chelated by the bisphosphonateBiodistribution, bone affinity, and pharmacokineticsDemonstrates high and rapid uptake in bone tissue, confirming the bone-targeting nature of the core structure. turkjps.orgnih.gov
Side-Chain Variant Alteration of the N-pentyl group length or structureStructure-activity relationship (SAR) at the FPPS enzymePotency is highly sensitive to the R2 side chain; the N-methyl-N-pentyl structure of Ibandronate is a highly potent configuration among close analogs. acs.org

Sophisticated Analytical and Spectroscopic Elucidation of Tetramethyl Ibandronate

High-Resolution Mass Spectrometry for Comprehensive Structural Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of Tetramethyl Ibandronate. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. This precision is critical in distinguishing the target compound from other molecules with the same nominal mass.

For this compound, the derivatization of Ibandronic Acid with an agent like trimethylsilyldiazomethane (B103560) (TMSD) yields the fully methylated compound. researchgate.netnih.gov The protonated molecule [M+H]⁺ of this derivative is expected at a mass-to-charge ratio (m/z) of 376.1. researchgate.netnih.gov HRMS analysis would confirm this m/z value to several decimal places, corroborating the molecular formula C₁₃H₃₀NO₇P₂. Fragmentation analysis, initiated within the mass spectrometer, involves the controlled decomposition of the parent ion into smaller, characteristic fragment ions. By analyzing the masses of these fragments, researchers can piece together the molecule's structural components, confirming the connectivity of the atoms and the presence of key functional groups, such as the phosphonate (B1237965) esters and the N-methylated side chain.

Tandem Mass Spectrometry (MS/MS) is a powerful extension of mass spectrometry that provides deeper structural insights by performing fragmentation in a sequential manner. In an MS/MS experiment, the molecular ion of this compound (m/z 376.1) is first isolated from all other ions. This selected parent ion is then subjected to collision-induced dissociation (CID), causing it to break apart into various product ions. fu-berlin.de The resulting product ion spectrum is unique to the molecule's structure and serves as a molecular fingerprint.

For the this compound derivative, a common and significant fragmentation pathway involves the transition from the parent ion of m/z 376.1 to a major product ion at m/z 114.2. nih.gov This specific transition is often monitored in quantitative analyses due to its high specificity and intensity. nih.gov The fragment at m/z 114.2 likely corresponds to the [CH₂=N(CH₃)(C₅H₁₁)]⁺ moiety, resulting from cleavage of the C-C bond adjacent to the phosphonate groups. Analyzing these fragmentation patterns allows for the precise mapping of the molecular architecture, confirming the structure of the N-methyl-N-pentylaminoethyl side chain and its linkage to the bisphosphonate core.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Ionization Mode Electrospray (ESI), Positive researchgate.net
Parent Ion [M+H]⁺ m/z 376.1 researchgate.netnih.gov
Monitored MS/MS Transition 376.1 → 114.2 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Linkage Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a complete picture of its covalent structure and connectivity. ¹H NMR would confirm the presence and integration of protons on the methyl ester groups, the pentyl chain, the N-methyl group, and the ethylidene backbone. ¹³C NMR would similarly identify all unique carbon atoms in the molecule.

To definitively assign all signals and confirm the precise bonding arrangement, advanced multi-dimensional NMR techniques are employed. 2D-NMR experiments such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, within the pentyl chain. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom. An HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the linkage between the methyl groups and the phosphonate oxygen atoms, and the connectivity of the side chain to the central carbon atom.

While solution-state NMR is ideal for elucidating the structure of the isolated molecule, solid-state NMR has been used extensively to study the structure and binding of bisphosphonates and phosphonates in more complex environments, such as when bound to bone or metal surfaces. illinois.eduillinois.edunih.gov Solid-state NMR could provide information on the conformation of this compound in its solid form.

³¹P NMR is a highly specific and sensitive technique for analyzing organophosphorus compounds like phosphonates. huji.ac.ilwikipedia.org For this compound, the ³¹P NMR spectrum would show a distinct signal corresponding to the two equivalent phosphorus atoms of the geminal bisphosphonate diester moiety. The chemical shift of this signal is highly indicative of the oxidation state and chemical environment of the phosphorus atoms. acs.org The formation of the methyl esters from the phosphonic acid groups would cause a significant downfield shift in the ³¹P signal compared to the parent Ibandronic Acid. This provides clear evidence of successful derivatization. Furthermore, coupling between the phosphorus nuclei and adjacent protons (e.g., on the methyl groups or the central CH-OH group) could be observed in proton-coupled ³¹P spectra or via 2D ¹H-³¹P correlation experiments, further confirming the molecular structure. researchgate.net

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm)
³¹P C-PO(OCH₃)₂ 20 - 30
¹H P-O-CH₃ 3.5 - 3.8
¹H N-CH₃ 2.2 - 2.5
¹³C P-O-CH₃ 50 - 55

Chromatographic Methodologies for Isolation, Purification, and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction byproducts, starting materials, and other impurities. The high polarity and ionic nature of the parent compound, Ibandronic Acid, make it challenging to analyze with standard reversed-phase high-performance liquid chromatography (HPLC). researchgate.net However, the derivatization to the neutral, less polar this compound makes it highly suitable for such methods.

Following its synthesis, purification could be achieved using column chromatography with a silica (B1680970) gel stationary phase. Purity assessment of the final product is typically performed using HPLC, where a sharp, symmetrical peak indicates a pure compound. By integrating the area of the peak corresponding to this compound and comparing it to the areas of any impurity peaks, the purity can be accurately quantified.

The coupling of HPLC with mass spectrometry (HPLC-MS) provides a powerful analytical platform that combines the superior separation capabilities of HPLC with the sensitive and specific detection of MS. cam.ac.uk For this compound, an HPLC-MS method would involve separation on a reversed-phase column, such as a C18 column. nih.gov A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an additive like formic acid to improve peak shape and ionization efficiency, would be used for elution. researchgate.netgoogle.com

The development of such a method involves optimizing various parameters, including the mobile phase gradient, flow rate, and column temperature, to achieve efficient separation and a short analysis time. nih.gov Following separation by HPLC, the eluent is directed into the mass spectrometer, which provides detection and structural confirmation simultaneously. This technique is the standard for quantifying derivatized ibandronate in complex matrices and is a definitive method for assessing the purity of a synthesized this compound standard. researchgate.netnih.gov

Table 3: Typical HPLC-MS Method Parameters for this compound Analysis

Parameter Description Reference
HPLC System
Column Reversed-phase C18 (e.g., Supelco Discovery HSC18) nih.gov
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile researchgate.net
Elution Gradient researchgate.net
MS System
Detector Triple Quadrupole or Ion Trap Mass Spectrometer nih.gov
Ionization Electrospray Ionization (ESI), Positive Mode researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a volatile or semi-volatile mixture. The analysis of bisphosphonates like Ibandronic acid by GC-MS typically requires a derivatization step to convert the non-volatile phosphonic acids into more volatile ester forms. nih.gov this compound is the tetramethyl ester of Ibandronic acid, making it inherently more suitable for GC-MS analysis than its parent acid.

The compound would be introduced into the gas chromatograph, where it would travel through a capillary column. The retention time (the time it takes for the compound to exit the column) would be a characteristic feature, dependent on the column's stationary phase, temperature program, and carrier gas flow rate.

Upon elution from the GC column, the this compound molecules would enter the mass spectrometer's ion source, typically undergoing electron ionization (EI). This high-energy process would generate a positively charged molecular ion ([M]⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern of this compound is predictable based on its structure. Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the phosphonate groups and the tertiary amine. The molecular ion peak would be expected at m/z 375, corresponding to the molecular weight of this compound (C₁₃H₃₁NO₇P₂).

Hypothetical GC-MS Data for this compound

Interactive Table: Representative GC-MS Fragmentation Data
m/z (Daltons)Proposed Fragment IonStructural Origin of Fragment
375[C₁₃H₃₁NO₇P₂]⁺Molecular Ion (M⁺)
360[M - CH₃]⁺Loss of a methyl group from the amine or ester
266[M - P(O)(OCH₃)₃]⁺Cleavage of a phosphonate ester group
114[CH₂(CH₂)₃N(CH₃)CH₂]⁺Fragment containing the nitrogen side chain
109[P(O)(OCH₃)₂]⁺Dimethyl phosphonate fragment

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These methods are complementary and rely on the interaction of light with the vibrational energy levels of molecules.

Infrared (IR) Spectroscopy of this compound would reveal characteristic absorption bands corresponding to its various functional groups. The presence of P=O, P-O-C, C-N, and C-H bonds would dominate the spectrum. The strong polarity of the P=O bond would result in a very intense absorption band.

Raman Spectroscopy would also probe the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar bonds, Raman is often more sensitive to non-polar, symmetric bonds and provides valuable information about the phosphonate backbone (P-C-P). acs.org Analysis of aminophosphonates has shown characteristic bands for P-O and C-N stretching. acs.org

Together, these techniques would allow for a comprehensive identification of the functional groups present in this compound and could be used to infer conformational details of the molecule in different states (e.g., liquid vs. solid).

Hypothetical Vibrational Spectroscopy Data for this compound

Interactive Table: Representative IR and Raman Bands
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
C-H Stretch (Aliphatic)2850-29602850-2960Strong (IR), Medium (Raman)
P=O Stretch1250-12801250-1280Very Strong (IR), Weak (Raman)
P-O-C Stretch1020-10501020-1050Strong (IR), Medium (Raman)
C-N Stretch1180-12201180-1220Medium (IR), Medium (Raman)
P-C-P Symmetric StretchNot prominent750-780Weak (IR), Strong (Raman)

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown.

This crystal would then be exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom can be determined, yielding a wealth of structural information.

The crystal structure of Sodium Ibandronate Monohydrate has been solved, revealing a zwitterionic entity in the triclinic space group P-1. researchgate.net While this compound is a neutral molecule, its crystallographic analysis would similarly provide definitive data on bond lengths, bond angles, and torsion angles. This would allow for an unambiguous determination of the molecule's conformation in the solid state, including the geometry of the P-C-P backbone and the orientation of the N-methyl-N-pentylamino propyl side chain. The crystal packing would also be revealed, showing how the individual molecules interact with each other in the crystal lattice.

Hypothetical Crystallographic Data for this compound

Interactive Table: Representative Crystallographic Parameters
ParameterHypothetical ValueDescription
Crystal SystemMonoclinicA common crystal system for organic molecules
Space GroupP2₁/cA frequently observed space group
a (Å)10.5Unit cell dimension
b (Å)15.2Unit cell dimension
c (Å)12.8Unit cell dimension
β (°)95.5Unit cell angle
Z4Number of molecules per unit cell
P-C Bond Length (Å)1.85Average length of the phosphonate-carbon bonds
P=O Bond Length (Å)1.48Average length of the phosphoryl bonds

Theoretical and Computational Chemistry Approaches to Tetramethyl Ibandronate

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. nih.gov These calculations provide fundamental information about the distribution of electrons within Tetramethyl Ibandronate, which in turn governs its chemical properties and reactivity.

Detailed research findings from these calculations would elucidate the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. For this compound, the locations of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

For instance, the HOMO might be localized on the oxygen atoms of the phosphonate (B1237965) group, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO could be centered on the phosphorus atoms, indicating their susceptibility to nucleophilic attack.

Reactivity descriptors, derived from quantum chemical calculations, can further quantify the chemical behavior of this compound. These descriptors include electrostatic potential, atomic charges, and Fukui functions, which predict the most reactive sites within the molecule.

Interactive Data Table: Calculated Electronic Properties of this compound

This table presents hypothetical data for illustrative purposes.

PropertyValueDescription
HOMO Energy-8.2 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap6.7 eVDifference in energy between the HOMO and LUMO.
Dipole Moment4.2 DA measure of the molecule's overall polarity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational flexibility of this compound and the influence of its surrounding environment.

A key application of MD simulations is the exploration of the molecule's conformational landscape. This compound, with its flexible side chain, can adopt a multitude of different three-dimensional arrangements. MD simulations can identify the most stable conformations and the energy barriers between them, providing insights into the molecule's dynamic behavior.

Furthermore, these simulations are invaluable for understanding solvation effects. By explicitly including solvent molecules (such as water) in the simulation, it is possible to model how the solvent influences the structure and dynamics of this compound. This includes the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent.

Interactive Data Table: Conformational Analysis of this compound from MD Simulations

This table presents hypothetical data for illustrative purposes.

Conformational StateRelative Population (%)Key Dihedral Angle(s)Description
Extended65175°The side chain is in a linear, extended conformation.
Folded3060°The side chain is folded back towards the phosphonate group.
Intermediate5120°A transient conformation between the extended and folded states.

In Silico Prediction of Chemical Transformations and Reaction Pathways

In silico methods, which are computational approaches to problem-solving, can be used to predict the chemical transformations and reaction pathways of this compound. nih.gov These predictions are crucial for understanding the molecule's stability, degradation products, and potential metabolic fate.

By employing quantum mechanics/molecular mechanics (QM/MM) methods, it is possible to model chemical reactions with a high degree of accuracy. chemrxiv.org In this approach, the region of the molecule directly involved in the reaction is treated with quantum mechanics, while the remainder of the system is described using classical molecular mechanics. This hybrid approach allows for the study of complex reactions in a computationally efficient manner.

For this compound, these methods could be used to investigate its hydrolysis, a key degradation pathway for ester-containing compounds. The simulation would model the step-by-step mechanism of the reaction, including the formation of intermediates and transition states, and calculate the associated energy barriers. This information would reveal the likelihood and rate of the hydrolysis reaction under different conditions.

Interactive Data Table: Predicted Reaction Pathway for Hydrolysis of a Methyl Ester in this compound

This table presents hypothetical data for illustrative purposes.

Reaction StepActivation Energy (kcal/mol)Description
Nucleophilic attack by water15.2A water molecule attacks the carbonyl carbon of the ester.
Formation of tetrahedral intermediate-5.8A transient, high-energy intermediate is formed.
Proton transfer2.1A proton is transferred from the attacking water molecule to the methoxy group.
Cleavage of the C-O bond12.5The bond between the carbonyl carbon and the methoxy group breaks, releasing methanol.

Computational Studies on Intermolecular Interactions with Model Chemical Systems (non-biological)

Computational chemistry can be used to study the intermolecular interactions between this compound and other non-biological chemical systems. nih.govdntb.gov.ua These studies are important for understanding how the molecule might behave in various chemical environments, such as in solution or in the presence of other chemical species.

Methods such as symmetry-adapted perturbation theory (SAPT) can be used to dissect the interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion forces. This provides a detailed understanding of the nature of the non-covalent interactions at play.

For example, the interaction of this compound with a simple solvent molecule like methanol could be investigated. The calculations would reveal the preferred binding sites and orientations, as well as the strength and nature of the interactions. This could involve hydrogen bonding between the hydroxyl group of methanol and the oxygen atoms of the phosphonate group in this compound.

Interactive Data Table: Energy Decomposition Analysis of the Interaction between this compound and Methanol

This table presents hypothetical data for illustrative purposes.

Interaction ComponentEnergy (kcal/mol)Description
Electrostatic-4.8The attraction or repulsion between the static charge distributions of the two molecules.
Exchange3.2The short-range repulsion due to the Pauli exclusion principle.
Induction-1.5The distortion of the electron cloud of one molecule by the other.
Dispersion-2.1The attraction between fluctuating electron densities (van der Waals forces).
Total Interaction Energy -5.2 The overall strength of the interaction.

Structure Property Relationship Studies in Non Biological Contexts

Influence of Methylation on Chemical Stability, Reactivity, and Solubility in Various Solvents

The methylation of the four acidic protons of the phosphonate (B1237965) groups in ibandronate to form Tetramethyl Ibandronate significantly alters its chemical nature. The replacement of the ionizable P-OH groups with P-O-CH₃ ester linkages imparts a more covalent character to the molecule. This transformation from a zwitterionic acid to a neutral ester has a pronounced effect on its stability and solubility profile.

Solubility: Unesterified ibandronate, as a sodium salt, is freely soluble in water but practically insoluble in most organic solvents. In contrast, the esterification to this compound is expected to dramatically increase its lipophilicity and, consequently, its solubility in organic solvents. This is a general trend observed for bisphosphonate esters, which are more lipid-soluble and can be better absorbed from the gut in biological systems nih.gov. While specific solubility data for this compound in a range of solvents is not extensively documented, a qualitative comparison can be inferred.

Interactive Data Table: Inferred Solubility Profile of Ibandronate Derivatives

CompoundWaterEthanolDimethyl Sulfoxide (DMSO)Chloroform
Ibandronate SodiumHighLowLowInsoluble
This compoundLowModerate to HighModerate to HighModerate to High

Note: This table is based on the general principles of how esterification affects the solubility of bisphosphonates and qualitative data available for ibandronate and related compounds. Specific quantitative solubility data for this compound is not available in the cited literature.

Impact of Esterification on Intermolecular Forces and Material Science Relevant Properties

The esterification of ibandronate significantly modifies its intermolecular forces, which in turn influences its material science-relevant properties. Unesterified ibandronate, with its charged phosphonate groups and hydroxyl group, can participate in strong ionic interactions and hydrogen bonding.

The conversion to this compound replaces these strong ionic interactions with weaker dipole-dipole interactions and van der Waals forces. The presence of the methyl ester groups reduces the hydrogen bonding capacity of the phosphonate moieties, although the hydroxyl group on the R1 side chain can still act as a hydrogen bond donor and acceptor. This alteration in intermolecular forces affects properties such as melting point, boiling point, and the ability to form crystalline structures.

From a material science perspective, the ability of bisphosphonates and their esters to functionalize surfaces is of considerable interest. Bisphosphonates have been used to modify the surfaces of materials like titanium and zirconia to improve their biocompatibility and to create functional coatings nih.govnih.govbogazici.edu.trnih.govresearchgate.net. The esterified form, with its altered solubility, could potentially be applied to surfaces from organic solvents, offering different processing advantages compared to the water-soluble parent acid. The nature of the intermolecular forces will dictate how this compound arranges itself on a surface and interacts with the underlying material.

Investigations into Adsorption and Binding Interactions with Inorganic Crystalline Models (e.g., hydroxyapatite surrogates in an inanimate system)

A key characteristic of bisphosphonates is their strong affinity for calcium phosphate (B84403) minerals, such as hydroxyapatite (HA), the primary inorganic component of bone. This interaction is central to their biological targeting. The esterification of the phosphonate groups in this compound has a profound impact on this binding ability.

Studies on various bisphosphonate partial esters have shown that the ability to bind to hydroxyapatite decreases as the number of ester groups increases frontiersin.org. The free phosphonate groups are crucial for the chelation of calcium ions on the HA surface. Therefore, it is expected that this compound, with all four phosphonate protons replaced by methyl groups, would exhibit a significantly reduced affinity for hydroxyapatite compared to unesterified ibandronate.

The binding of bisphosphonates to HA is a complex process involving the displacement of phosphate and/or carbonate ions from the apatite surface and the formation of coordinate bonds with surface calcium ions. The hydroxyl group at the R1 position of ibandronate is also known to contribute to this binding. While the hydroxyl group remains in this compound, the esterification of the phosphonate groups would likely prevent the strong multidentate coordination that is characteristic of the parent acid's interaction with HA.

Computational studies have been used to model the adsorption energies of various bisphosphonates on hydroxyapatite surfaces, providing a theoretical framework for understanding these interactions researchgate.netfao.orgarxiv.org. Although specific adsorption isotherm data for this compound on hydroxyapatite surrogates are not available, the general trend observed with other bisphosphonate esters strongly suggests a weaker binding affinity.

Interactive Data Table: Inferred Relative Binding Affinity to Hydroxyapatite

CompoundNumber of Free Phosphonate GroupsExpected Relative Binding Affinity
Ibandronic Acid4High
Dimethyl Ibandronate (hypothetical)2Moderate
This compound0Low

Note: This table is based on the established principle that the binding affinity of bisphosphonates to hydroxyapatite is directly related to the number of free phosphonate groups. Specific binding constants for this compound are not available in the cited literature.

Comparative Chemical Reactivity Profiles with Unesterified Ibandronate and Other Bisphosphonate Esters

The chemical reactivity of this compound is fundamentally different from that of unesterified ibandronate. The primary reactive sites in unesterified ibandronate are the acidic protons of the phosphonate groups, which can participate in acid-base reactions and chelation of metal ions.

In this compound, the ester groups become the primary sites of reactivity. As previously mentioned, these ester groups are susceptible to hydrolysis. The kinetics of hydrolysis of phosphonate esters can be influenced by both steric and electronic effects of the substituents nih.gov. While a direct comparative study of the hydrolysis rates of this compound and other bisphosphonate esters is not available, it can be inferred that the reactivity would be comparable to other tetra-alkyl bisphosphonate esters under similar conditions.

Compared to unesterified ibandronate, which is stable to hydrolysis due to the P-C-P bond, this compound is a chemically more labile molecule in aqueous environments, particularly at non-neutral pH. This difference in reactivity is a key consideration in any non-biological application where long-term stability in the presence of water is required.

In the context of organic synthesis, the P-C-P core of bisphosphonate esters is generally stable, allowing for chemical modifications at other parts of the molecule. For instance, the tertiary amine in the side chain of this compound could potentially undergo reactions such as quaternization.

Preclinical Research on Mechanistic Probes and Model Systems Strictly Non Clinical Efficacy/safety

In Vitro Studies of Esterase-Mediated Conversion and Enzyme Kinetics

The conversion of Tetramethyl Ibandronate to its active form, ibandronic acid, is a critical area of investigation in understanding its potential as a prodrug. In vitro studies using isolated enzyme systems and non-human cell lysates have been instrumental in elucidating the kinetics of this esterase-mediated hydrolysis.

Research in this area has focused on the enzymatic activity of various esterases, such as carboxylesterases, in the cleavage of the methyl ester groups of this compound. These studies are designed to understand the rate and efficiency of this conversion, which is crucial for predicting its behavior in more complex biological systems. The general principle of esterase-mediated activation of bisphosphonate prodrugs is to enhance their cellular permeability, with the ester groups being cleaved intracellularly by ubiquitous esterases to release the active, charged bisphosphonate. nih.govnih.gov

While specific kinetic data for this compound is not extensively published, the table below conceptualizes how such data would be presented based on typical enzyme kinetic studies.

Enzyme SourceSubstrate Concentration (μM)Rate of Hydrolysis (nmol/min/mg protein)
Porcine Liver Esterase10Data not available
Human Liver Microsomes10Data not available
Rat Plasma10Data not available
This table is illustrative and does not represent published data.

These studies are fundamental to characterizing the prodrug properties of this compound and are a prerequisite for its potential use in cell-based assays where intracellular delivery of ibandronate is desired.

Application of this compound as a Chemical Probe in Cell-Free Biochemical Assays

The use of chemical probes is essential for dissecting biological pathways and understanding the fundamental interactions between molecules and their targets. ethz.chnih.gov this compound, due to its modified chemical structure, has potential applications as a chemical probe in cell-free biochemical assays. By masking the negatively charged phosphonate (B1237965) groups, the tetramethyl ester derivative can exhibit different binding properties and solubility compared to the parent compound, ibandronic acid.

In a cell-free environment, this compound can be used to study its direct interaction with purified enzymes or receptor proteins without the complexities of cellular membranes and metabolism. For example, it could be used in competitive binding assays to understand the structural requirements for binding to its target, farnesyl pyrophosphate synthase, an enzyme in the mevalonate (B85504) pathway. nih.gov

The design of such assays would involve incubating the target enzyme with a known substrate or ligand and then introducing this compound to measure any displacement or inhibition. The results from these assays can provide insights into the structure-activity relationship of ibandronate and its derivatives.

Assay TypeTarget ProteinMeasured ParameterFinding
Competitive Binding AssayFarnesyl Pyrophosphate SynthaseIC50Data not available
Enzyme Inhibition AssayRecombinant Human EsteraseKiData not available
This table is illustrative and does not represent published data.

The utility of this compound as a chemical probe lies in its ability to provide a chemically distinct tool to study the same biological target as ibandronic acid, helping to validate findings and elucidate the mechanism of action.

Development and Characterization of Advanced Imaging Tags and Bioconjugates

To visualize and track the distribution of bisphosphonates in research settings, advanced imaging tags and bioconjugates can be developed. The chemical structure of this compound offers a scaffold for the attachment of fluorescent dyes, radioactive isotopes, or other reporter molecules. These tagged versions of this compound can then be used in mechanistic investigations at the cellular and subcellular level, distinct from medical imaging applications.

The synthesis of such bioconjugates would involve chemically modifying one of the methyl ester groups or another part of the molecule to attach the imaging tag. rsc.org The characterization of these research tools is a meticulous process, ensuring that the addition of the tag does not significantly alter the fundamental properties of the parent molecule, such as its enzymatic conversion or target binding affinity.

Once characterized, these tagged molecules can be used in techniques like fluorescence microscopy to study the intracellular localization of the compound following esterase-mediated cleavage of the ester groups and the imaging tag. This can provide valuable information on the cellular uptake and trafficking of bisphosphonate prodrugs.

Imaging TagConjugation SiteResearch Application
Fluorescein (B123965)N-pentyl chainIntracellular localization studies
BiotinPhosphonate methyl esterAffinity-based pulldown assays
This table is illustrative and does not represent published data.

The development of such research tools is crucial for advancing our understanding of the cell biology of bisphosphonates and their prodrugs.

Future Directions and Unexplored Research Avenues

Discovery and Optimization of Alternative Synthetic Strategies for Enhanced Yield and Selectivity

The efficient and selective synthesis of Tetramethyl Ibandronate is a cornerstone for its further investigation and potential application. While established methods provide a foundation, future research should focus on the development of more sophisticated synthetic routes. A key area of exploration is the application of fragment-based lead discovery (FBLD) principles. This approach, which involves the identification and optimization of small molecular fragments that bind to a target, could lead to the discovery of novel synthetic intermediates and pathways. nih.gov The process can be conceptualized in two phases: initial optimization of a core fragment to improve its fundamental properties, followed by a structure-based growth strategy to enhance potency and selectivity. nih.gov

Furthermore, the development of versatile synthetic chemistry will be crucial for the rapid generation of analogs. This could involve the exploration of novel coupling reactions and the use of protecting group strategies that allow for late-stage diversification of the molecule. The goal is to create a synthetic platform that is both robust and flexible, enabling the efficient production of this compound and a library of its derivatives for further study.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Challenges
Fragment-Based Synthesis High potential for discovering novel and potent analogs; can lead to more efficient synthetic routes. Requires advanced screening techniques and structural biology support.
Flow Chemistry Improved reaction control, enhanced safety, potential for higher yields and purity, and easier scalability. Initial setup costs can be high; reaction optimization in a flow system can be complex.

| Catalytic Approaches | Use of novel catalysts could lead to more stereoselective and regioselective reactions, reducing waste and improving atom economy. | Catalyst discovery and optimization can be time-consuming and expensive. |

Integration of Advanced Spectroscopic Techniques for Real-Time Monitoring of Chemical Transformations

To ensure the quality and consistency of this compound synthesis, the integration of Process Analytical Technology (PAT) is essential. Advanced spectroscopic techniques can provide real-time insights into the chemical transformations occurring during synthesis, allowing for precise process control. semanticscholar.org Vibrational spectroscopy, including Near-Infrared (NIR) and Raman spectroscopy, offers detailed molecular-level information about the compounds involved in the reaction. mdpi.com

NIR spectroscopy, in particular, is a powerful tool for the real-time prediction of powder density and other critical quality attributes in pharmaceutical manufacturing. nih.gov By developing calibration models, it is possible to monitor the reaction progress and identify any deviations from the desired pathway in real-time. nih.gov Fluorescence spectroscopy is another valuable technique, offering high sensitivity and non-invasive monitoring capabilities. mdpi.com The choice of spectroscopic technique will depend on the specific requirements of the synthetic process, including the concentration of the analytes and the complexity of the reaction mixture. mdpi.com

Table 2: Spectroscopic Techniques for Real-Time Monitoring

Technique Type of Information Provided Potential Application in this compound Synthesis
Near-Infrared (NIR) Spectroscopy Molecular overtone and combination bands; sensitive to changes in physical and chemical properties. Monitoring of reactant consumption and product formation; real-time assessment of powder properties. nih.gov
Raman Spectroscopy Inelastic scattering of monochromatic light, providing a detailed chemical fingerprint of the molecules. mdpi.com In-situ monitoring of reaction kinetics and identification of intermediates.
UV/Visible Spectroscopy Electronic transitions in molecules; useful for quantifying compounds with chromophores. mdpi.com Monitoring the concentration of specific reactants or products that absorb in the UV/Vis range.

| Fluorescence Spectroscopy | Emission of light from excited electronic states; highly sensitive for fluorescent molecules. mdpi.com | Tracking the formation of fluorescent intermediates or products; use of fluorescent probes to monitor reaction conditions. |

Application of Machine Learning and Artificial Intelligence in Predicting Novel Tetramethyl Bisphosphonate Properties

Table 3: Machine Learning Models for Property Prediction

Model Predictive Capability Potential Application for Tetramethyl Bisphosphonates
Random Forest An ensemble method that can handle complex datasets and provide robust predictions. nih.gov Predicting the physicochemical properties and potential bioactivity of novel derivatives.
Support Vector Machine Effective for classification and regression tasks, particularly with high-dimensional data. nih.gov Classifying compounds based on their predicted properties or potential applications.

| Deep Neural Networks | Can learn complex patterns from large datasets, enabling the prediction of subtle structure-activity relationships. e3s-conferences.org | De novo design of this compound derivatives with optimized properties. |

Exploration of this compound Derivatives in Purely Chemical and Material Science Applications (e.g., surface functionalization, inorganic chemistry)

The unique chemical structure of this compound, with its phosphonate (B1237965) groups, offers intriguing possibilities for applications in material science and inorganic chemistry. The phosphonate moieties have a strong affinity for metal ions and surfaces, making them excellent candidates for surface functionalization. frontiersin.org By modifying the surface of inorganic nanoparticles with this compound derivatives, it may be possible to create novel materials with tailored properties. frontiersin.org

One promising area is the development of functionalized nanoparticles for use as sensors or delivery vehicles. frontiersin.orgnih.gov For example, the surface of a luminescent nanoparticle could be functionalized with a this compound derivative that selectively binds to a specific analyte, leading to a change in the nanoparticle's optical properties. nih.gov Another potential application is in the creation of biocompatible coatings for medical implants. nih.gov The phosphonate groups can anchor the molecule to the implant surface, while the rest of the molecule can be modified to improve biocompatibility or to elute therapeutic agents. nih.gov The versatility of bioorthogonal functionalization techniques, such as tetrazine ligation, allows for the grafting of a wide range of bioactive molecules onto material surfaces under physiological conditions. nih.gov

Table 4: Potential Material Science Applications

Application Description Rationale for Using this compound Derivatives
Surface Functionalization of Nanoparticles Modifying the surface of nanoparticles to impart new functionalities. frontiersin.org The phosphonate groups can act as strong anchoring points to the nanoparticle surface.
Development of Novel Sensors Creating materials that can detect the presence of specific analytes. nih.gov The Ibandronate backbone can be modified with recognition elements that bind to the target analyte.
Biocompatible Coatings for Implants Improving the integration of medical implants with surrounding tissue. nih.gov The phosphonate groups can bind to the implant surface, while the organic part of the molecule can be tailored to enhance biocompatibility.

| Inorganic-Organic Hybrid Materials | Creating new materials with a combination of inorganic and organic components. | The ability of the phosphonate groups to coordinate with metal ions can be used to build complex hybrid structures. |

Q & A

Q. How should researchers design a decision-analysis model to compare this compound’s cost-effectiveness against other bisphosphonates?

  • Methodological Answer : Build a Markov model with health states (e.g., fracture-free, post-fracture). Input parameters: fracture risk reduction (from meta-analyses), compliance rates, and QALY weights. Conduct probabilistic sensitivity analysis (PSA) using Monte Carlo simulations. Prioritize real-world adherence data, as compliance drives cost-effectiveness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.